4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine
CAS No.:
Cat. No.: VC10913306
Molecular Formula: C11H10ClN3O2
Molecular Weight: 251.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClN3O2 |
|---|---|
| Molecular Weight | 251.67 g/mol |
| IUPAC Name | 4-chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine |
| Standard InChI | InChI=1S/C11H10ClN3O2/c1-16-7-2-4-8(5-3-7)17-10-6-9(12)14-11(13)15-10/h2-6H,1H3,(H2,13,14,15) |
| Standard InChI Key | AIMFCDHYNDTWTE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
| Canonical SMILES | COC1=CC=C(C=C1)OC2=CC(=NC(=N2)N)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine has the molecular formula C₁₁H₁₀ClN₃O₂ and a molecular weight of 275.67 g/mol. Its IUPAC name derives from the pyrimidine ring substituted at the 4-position with chlorine, the 6-position with a 4-methoxyphenoxy group, and the 2-position with an amine group. The methoxy group (-OCH₃) on the phenoxy moiety introduces electron-donating effects, influencing the compound’s reactivity and interaction with biological systems.
Structural Characteristics
The pyrimidine ring serves as the central scaffold, with substituents strategically placed to modulate electronic and steric properties:
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Chlorine atom at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions.
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4-Methoxyphenoxy group at position 6 contributes to lipophilicity, improving membrane permeability.
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Amino group at position 2 enables hydrogen bonding and participation in condensation reactions .
Synthesis and Manufacturing
Key Synthetic Routes
The primary synthesis involves nucleophilic aromatic substitution using 2,4,6-trichloropyrimidine and 4-methoxyphenol. The methoxy group acts as a nucleophile, displacing chlorine at the 6-position under basic conditions (e.g., sodium hydride or potassium carbonate). A representative reaction is:
Subsequent amination at position 2 is achieved via treatment with aqueous ammonia or ammonium hydroxide under elevated temperatures .
Optimization Strategies
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Catalytic methods: Palladium-catalyzed coupling reactions (e.g., Buchwald-Hartwig amination) improve yield and regioselectivity .
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Solvent systems: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction kinetics.
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Temperature control: Reactions conducted at 80–100°C minimize side products.
Applications in Pharmaceutical Development
Intermediate for Bioactive Molecules
4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine serves as a precursor for PPAR agonists, which are critical in managing type 2 diabetes and dyslipidemia. Derivatives of this compound have demonstrated:
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Enhanced binding affinity to PPAR-γ (EC₅₀ values < 1 μM).
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Improved metabolic stability compared to first-generation thiazolidinediones.
| Derivative | Target | Activity |
|---|---|---|
| PPAR-γ Agonist | Glucose uptake | 2-fold increase vs. control |
| Dual PPAR-α/γ Agonist | Lipid metabolism | Triglyceride reduction by 40% |
Biological Activity and Mechanism of Action
PPAR Modulation
The compound’s derivatives activate PPAR-γ, a nuclear receptor regulating adipocyte differentiation and insulin sensitization. Structural studies reveal that the methoxyphenoxy group occupies a hydrophobic pocket in the ligand-binding domain, stabilizing the active conformation.
Comparison with Structural Analogs
The methoxy group in 4-Chloro-6-(4-methoxyphenoxy)pyrimidin-2-amine uniquely balances electronic effects and lipophilicity, making it superior for drug design.
Future Research Directions
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